(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine
Description
(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine is a secondary amine featuring two distinct substituents: a 2-ethoxyethyl chain and a benzyl group substituted with a fluorine atom at the para position and a methyl group at the ortho position of the aromatic ring.
Key structural attributes:
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-ethoxy-N-[(4-fluoro-2-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H18FNO/c1-3-15-7-6-14-9-11-4-5-12(13)8-10(11)2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI Key |
FTOFEBZGTKSPEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares (2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine with analogous amines:
Critical Analysis of Divergences
- Fluorine vs. Methoxy Substitution : Fluorine’s strong electron-withdrawing effect may increase oxidative stability compared to methoxy groups, which are electron-donating .
- Steric Effects: The 2-methyl group on the benzyl ring in the target compound could hinder enzymatic degradation, prolonging half-life relative to non-methylated analogs .
Biological Activity
(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine is a compound characterized by its unique structural features, which include an ethoxyethyl group and a fluorinated aromatic ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
The chemical formula for this compound is with a molecular weight of approximately 193.29 g/mol. The presence of the amine functional group enables nucleophilic reactions, while the fluorinated aromatic ring enhances its reactivity and lipophilicity, factors that are crucial for biological activity.
| Property | Details |
|---|---|
| Chemical Formula | |
| Molecular Weight | 193.29 g/mol |
| CAS Number | 1247191-62-3 |
| Functional Groups | Amine, Ethoxy, Fluorobenzene |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Specifically, it may function as an inhibitor of certain enzymes or receptors involved in critical physiological processes. The fluorine atom in the aromatic ring is expected to enhance lipophilicity, facilitating cellular uptake and interaction with target sites.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antioxidant Activity : Compounds containing fluorinated aromatic rings have been shown to possess enhanced antioxidant properties due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Some studies suggest that related compounds inhibit pro-inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : The presence of the amine group may contribute to antimicrobial activity by disrupting microbial cell membranes.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
